molecular formula C10H12N2O4S B14804876 N-(5-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide

Cat. No.: B14804876
M. Wt: 256.28 g/mol
InChI Key: DTGZXGLXXWIIAF-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.281 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a pyridine ring.

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclopropoxy and formyl groups.

    Introduction of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a sulfonation reaction, where methanesulfonyl chloride reacts with the pyridine derivative under basic conditions.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Scientific Research Applications

N-(5-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(5-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

    N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide: This compound has a methyl group instead of a formyl group, leading to different chemical properties and reactivity.

    N-(5-Cyclopropoxy-6-formylpyridin-3-YL)ethanesulfonamide: This compound has an ethanesulfonamide group instead of a methanesulfonamide group, affecting its solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-(5-cyclopropyloxy-6-formylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C10H12N2O4S/c1-17(14,15)12-7-4-10(16-8-2-3-8)9(6-13)11-5-7/h4-6,8,12H,2-3H2,1H3

InChI Key

DTGZXGLXXWIIAF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(N=C1)C=O)OC2CC2

Origin of Product

United States

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